Vrt 043198

Descripción

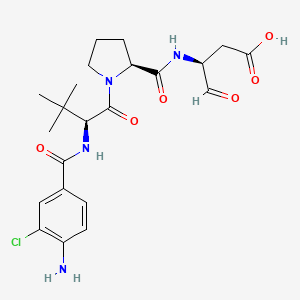

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZONDBMOYWSRW-QANKJYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179169 | |

| Record name | VRT 043198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244133-31-1 | |

| Record name | VRT 043198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VRT 043198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESETHYL-BELNACASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VRT-043198: A Selective Caspase-1 Inhibitor for Inflammatory Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-043198 is a potent and highly selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade. As the active metabolite of the prodrug VX-765 (Belnacasan), VRT-043198 has emerged as a critical tool for investigating the role of the inflammasome and its downstream signaling pathways in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

VRT-043198 functions as a reversible, covalent inhibitor of caspase-1.[1] The prodrug, VX-765, is rapidly converted to VRT-043198 by plasma and liver esterases.[2] This conversion unmasks an aldehyde functional group which acts as a potent electrophile.[1] The aldehyde group is attacked by the catalytic cysteine residue in the active site of caspase-1, forming a reversible covalent bond and effectively blocking the enzyme's activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Quantitative Data

The inhibitory activity and selectivity of VRT-043198 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potent and selective inhibition of caspase-1 and caspase-4 over other caspase family members.

Table 1: In Vitro Inhibitory Activity of VRT-043198 Against Caspase-1 and Caspase-4

| Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) |

| Caspase-1 | Biochemical | 0.8 nM[2] | 0.204 nM[3] |

| Caspase-4 | Biochemical | 0.6 nM[4] | 14.5 nM[3] |

Table 2: Selectivity Profile of VRT-043198 Against a Panel of Human Caspases

| Caspase Target | Subfamily | Inhibition Value (IC₅₀, nM) | Fold Selectivity vs. Caspase-1 (approx.) |

| Caspase-1 | Inflammatory | 0.204 [3] | 1x |

| Caspase-3 | Apoptotic (Executioner) | >10,000[3] | >49,000x |

| Caspase-4 | Inflammatory | 14.5 [3] | 71x |

| Caspase-5 | Inflammatory | 10.6[5] | 52x |

| Caspase-6 | Apoptotic (Executioner) | >10,000[3] | >49,000x |

| Caspase-7 | Apoptotic (Executioner) | >10,000 | >49,000x |

| Caspase-8 | Apoptotic (Initiator) | 3.3[3] | 16x |

| Caspase-9 | Apoptotic (Initiator) | 5.07[3] | 25x |

| Caspase-10 | Apoptotic (Initiator) | 66.5[5] | 326x |

| Caspase-14 | - | 58.5[5] | 287x |

Table 3: Cellular Activity of VRT-043198

| Cell Type | Assay | Stimulus | Measured Endpoint | Potency (IC₅₀) |

| Human PBMCs | Cytokine Release | LPS | IL-1β Release | 0.67 ± 0.55 nM[2] |

| Human Whole Blood | Cytokine Release | LPS | IL-1β Release | 1.9 ± 0.80 nM[2] |

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of VRT-043198 against purified, recombinant human caspase-1 using a fluorogenic substrate.

Materials:

-

Recombinant human caspase-1

-

VRT-043198

-

Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)[6][7][8]

-

Assay Buffer (e.g., 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT)[7]

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[6][7][8]

Procedure:

-

Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer. A typical starting concentration might be 1 µM with 10-point, 3-fold serial dilutions.

-

Enzyme Preparation: Dilute the recombinant caspase-1 to the desired final concentration (e.g., 1-5 nM) in the assay buffer.

-

Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[9]

-

Reaction Initiation: Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC) to each well to a final concentration of 25-50 µM.[7]

-

Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell-Based IL-1β Release Assay in Human PBMCs

This protocol outlines a method to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque or other density gradient medium for PBMC isolation[10][11]

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli[9]

-

VRT-043198

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[10][11]

-

Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.[9]

-

Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[9]

-

Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[9] For robust IL-1β release, a second signal such as ATP (1-5 mM) can be added for the last 15-30 minutes of incubation.[12]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[9]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key aspects of VRT-043198's mechanism and evaluation.

Caption: Caspase-1 signaling pathway and the inhibitory action of VRT-043198.

Caption: General experimental workflow for evaluating VRT-043198.

Caption: Selectivity profile of VRT-043198 against inflammatory and apoptotic caspases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ubpbio.com [ubpbio.com]

- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. reprocell.com [reprocell.com]

- 12. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Vrt 043198: A Comprehensive Technical Guide to its Inhibitory Effects on IL-1β and IL-18 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt 043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4. By targeting these key enzymes in the inflammasome pathway, this compound effectively blocks the maturation and subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This technical guide provides a detailed overview of the mechanism of action of this compound, a summary of its inhibitory activity, comprehensive experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] The prodrug, Belnacasan (VX-765), is designed to be orally bioavailable and is rapidly converted to this compound by plasma and liver esterases.[2] This conversion unmasks a reactive aldehyde group in this compound, which then forms a stable thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-1 and caspase-4.[1] This interaction effectively blocks the catalytic activity of these enzymes.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical component of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.[1] Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursor forms of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms.[3] By inhibiting caspase-1, this compound prevents this crucial processing step, thereby suppressing the release of mature IL-1β and IL-18, which are potent mediators of inflammation.[1][4] this compound demonstrates high selectivity for inflammatory caspases (caspase-1 and -4) over apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9), minimizing off-target effects related to apoptosis.[5]

Quantitative Data on Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary targets and its effect on cytokine release.

| Parameter | Target/System | Value | Reference |

| Ki | Caspase-1 (ICE) | 0.8 nM | [2][5] |

| Ki | Caspase-4 | < 0.6 nM | [2][5] |

| IC50 | Caspase-1 | 11.5 nM | [3] |

| IC50 | IL-1β release from LPS-stimulated human PBMCs | 0.67 ± 0.55 nM | [5] |

| IC50 | IL-1β release from LPS-stimulated human whole blood | 1.9 ± 0.80 nM | [5] |

| IC50 | IL-1β and IL-18 release from LPS-stimulated human PBMCs (Belnacasan) | ~0.7 µM | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for assessing its inhibitory activity.

Caption: this compound inhibits Caspase-1, blocking cytokine processing.

Caption: Workflow for assessing this compound's effect on cytokine release.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against purified recombinant caspase-1.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

This compound

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

-

Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted this compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for IL-1β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to measure the effect of this compound on IL-1β release from lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

ATP (Adenosine triphosphate)

-

This compound

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Procedure:

-

Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well cell culture plate at a density of 2-5 x 105 cells/well in RPMI-1640 medium.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 30-60 minutes.

-

Inflammasome Activation: Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) to the wells and incubate for an additional 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentrations against the this compound concentrations and determine the IC50 value.

In Vivo Murine Model of LPS-Induced Cytokine Release

This protocol describes an in vivo model to assess the efficacy of this compound in reducing systemic IL-1β levels in mice.[5]

Materials:

-

Male CD-1 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Belnacasan (VX-765), the prodrug of this compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Blood collection supplies

Procedure:

-

Animal Acclimation: Acclimate male CD-1 mice to the experimental conditions for at least one week.

-

Compound Administration: Administer Belnacasan (e.g., 25, 50, 100, or 200 mg/kg) or vehicle to the mice via oral gavage.

-

LPS Challenge: One hour after compound administration, inject the mice intravenously with LPS (e.g., 2 mg/kg).

-

Blood Collection: At a specified time point after the LPS challenge (e.g., 2 hours), collect blood samples from the mice.

-

Serum Preparation: Process the blood samples to obtain serum.

-

Cytokine Measurement: Measure the levels of IL-1β in the serum samples using a mouse IL-1β ELISA kit.

-

Data Analysis: Compare the serum IL-1β levels between the vehicle-treated and Belnacasan-treated groups to determine the in vivo efficacy of the compound.

Conclusion

This compound is a highly potent and selective inhibitor of caspase-1 and caspase-4, which are central to the production of the pro-inflammatory cytokines IL-1β and IL-18. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it an invaluable tool for researchers investigating inflammasome-mediated inflammatory pathways. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in both basic research and drug development settings aimed at treating a wide range of inflammatory diseases.

References

An In-depth Technical Guide to the Conversion of VX-765 to VRT-043198 and Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prodrug VX-765 (Belnacasan) and its conversion to the active metabolite VRT-043198. It details the mechanism of action, experimental protocols for conversion and activity assessment, and quantitative data on its inhibitory effects. This document is intended to serve as a core resource for professionals in the fields of pharmacology, immunology, and drug development.

Introduction

VX-765, also known as Belnacasan, is an orally bioavailable prodrug that undergoes rapid conversion in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory cascade.[1][3] Caspase-1, in particular, plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] By inhibiting this process, VRT-043198 effectively suppresses the inflammatory response, making it a valuable tool for studying inflammatory diseases and a potential therapeutic agent.[4]

The Conversion of VX-765 to VRT-043198

VX-765 is designed as a prodrug to enhance its oral absorption and overall pharmacokinetic profile. The conversion to the active drug, VRT-043198, is a critical step for its biological activity.

Mechanism of Conversion

The conversion of VX-765 to VRT-043198 occurs through hydrolysis, a reaction catalyzed by esterase enzymes present in plasma and the liver.[1][5] This enzymatic cleavage targets the ethoxydihydrofuranone moiety of the VX-765 molecule, unmasking a reactive aldehyde group in VRT-043198.[5] This aldehyde is crucial for the molecule's inhibitory activity.

Experimental Protocol: In Vitro Conversion of VX-765

For research purposes, the conversion of VX-765 to VRT-043198 can be replicated in a laboratory setting.

Materials:

-

VX-765

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), dilute

-

Analytical equipment for reaction monitoring (e.g., TLC or LC-MS)

-

Purification system (e.g., preparative HPLC)

-

Characterization instruments (e.g., NMR, Mass Spectrometry)

Protocol:

-

Dissolution: Dissolve VX-765 in a mixture of THF and water.[1]

-

Hydrolysis: Add a dilute solution of HCl to the VX-765 solution to catalyze the hydrolysis of the ethoxydihydrofuranone group.[1][6]

-

Monitoring: Track the progress of the reaction using a suitable analytical method like TLC or LC-MS to confirm the complete conversion to VRT-043198.[1]

-

Purification: Once the reaction is complete, purify the resulting VRT-043198 using a method such as preparative HPLC.[1]

-

Characterization: Confirm the identity and purity of the synthesized VRT-043198 using techniques like NMR and mass spectrometry.[1]

Mechanism of Action: Inhibition of Caspase-1

VRT-043198 functions as a potent inhibitor of caspase-1. This inhibition is central to its anti-inflammatory effects.

Molecular Interaction

The active aldehyde group of VRT-043198 acts as an electrophile that is targeted by the nucleophilic thiol group of the catalytic cysteine residue in the active site of caspase-1.[5] This interaction forms a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[5]

Signaling Pathway Inhibition

Caspase-1 is a key component of the inflammasome, a multi-protein complex that responds to cellular danger signals.[2] Activated caspase-1 cleaves the precursor forms of IL-1β and IL-18 into their mature, active forms, which are then secreted to promote inflammation.[2] By inhibiting caspase-1, VRT-043198 blocks this crucial step, thereby reducing the production and release of these pro-inflammatory cytokines.[2][5]

Quantitative Data

The inhibitory potency of VRT-043198 has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| VX-765 | C₂₄H₃₃ClN₄O₆ | 509.0 |

| VRT-043198 | C₂₂H₂₉ClN₄O₆ | 480.94 |

Table 2: In Vitro Inhibitory Activity of VRT-043198

| Target | Potency (Ki) | Potency (IC50) | Reference(s) |

| Caspase-1 | 0.8 nM | 0.204 nM - 11.5 nM | [3][4][6][7] |

| Caspase-4 | <0.6 nM | 14.5 nM | [3][4][7] |

| Caspase-5 | - | 10.6 nM | [4] |

| Caspase-8 | - | 3.0 nM | [4] |

| Caspase-9 | - | 5.07 nM | [1] |

| Caspase-10 | - | 66.5 nM | [1] |

| Caspase-14 | - | 58.5 nM | [1] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 3: Cellular Activity of VRT-043198

| Cell System | Stimulus | Measured Endpoint | Potency (IC50) | Reference(s) |

| Human PBMCs | LPS | IL-1β Release | 0.67 ± 0.55 nM | [8] |

| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [8] |

Table 4: Pharmacokinetic Parameters of VX-765 and VRT-043198 in Mice (single 50 mg/kg IP injection)

| Compartment | Compound | Cmax (ng/mL or ng/g) | Tmax (h) |

| Plasma | VX-765 | ~1500 | 0.25 |

| VRT-043198 | ~4000 | 0.5 | |

| Brain | VX-765 | ~400 | 0.25 |

| VRT-043198 | ~300 | 0.5 | |

| CSF | VX-765 | ~20 | 0.25 |

| VRT-043198 | ~20 | 0.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to VRT-043198.

Caspase-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.

Materials:

-

Recombinant human caspase-1

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

VRT-043198

-

Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO)[3]

-

96-well black microplates

-

Fluorometric plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer.[1]

-

Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.[1]

-

Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][6]

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the effect of VRT-043198 on IL-1β release from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Isolated human PBMCs

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

VRT-043198

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Protocol:

-

Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.[1]

-

Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[1]

-

Stimulation: Add LPS to the wells to stimulate IL-1β production and release.

-

Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the concentration of VRT-043198.

Conclusion

VX-765 serves as an effective prodrug for the potent caspase-1 and caspase-4 inhibitor, VRT-043198. The conversion from the prodrug to the active metabolite is a critical step that enables its biological activity. The detailed mechanism of action, centered on the inhibition of the inflammasome pathway, and the wealth of quantitative data underscore its utility as a research tool and its potential as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mesoscale.com [mesoscale.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

VRT-043198: A Comprehensive Technical Guide on its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory signaling cascade. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-043198, detailing the molecular determinants of its inhibitory activity and selectivity. It includes a comprehensive summary of its quantitative inhibitory data, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions.[1][2] A central pathway in the inflammatory response is the activation of inflammasomes, multi-protein complexes that trigger the maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This process is mediated by the enzymatic activity of caspase-1.[1][2][3] VRT-043198 has emerged as a critical tool for studying these pathways due to its high potency and selectivity for inflammatory caspases.[1][3][4] This guide delves into the core aspects of VRT-043198's molecular pharmacology, with a particular focus on its structure-activity relationship.

Mechanism of Action

VRT-043198 is the biologically active form of the prodrug Belnacasan (VX-765).[1][3][4] Belnacasan is designed to be orally bioavailable and is rapidly converted in vivo by plasma and liver esterases to VRT-043198.[4][5] The conversion process unmasks a reactive aldehyde group in VRT-043198.[1] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1.[1] This interaction results in the formation of a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[1] By inhibiting caspase-1 and the closely related caspase-4, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby suppressing the inflammatory response.[1][5]

A key feature of VRT-043198 is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, and -9).[4] This selectivity is crucial for minimizing off-target effects related to the induction of apoptosis.[1]

Quantitative Inhibitory Data

The potency and selectivity of VRT-043198 have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of VRT-043198 against a Panel of Human Caspases

| Caspase Target | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Caspase-1 Ki) |

| Caspase-1 | 0.8 | 0.67 ± 0.55 (PBMCs) | 1 |

| Caspase-4 | 0.6 | - | 1.3 |

| Caspase-3 | - | >10,000 | >12,500 |

| Caspase-6 | - | >10,000 | >12,500 |

| Caspase-7 | - | >10,000 | >12,500 |

| Caspase-8 | - | >10,000 | >12,500 |

| Caspase-9 | - | >10,000 | >12,500 |

| Data sourced from multiple references.[4] |

Table 2: Cellular Activity of VRT-043198

| Assay | Cell Type | IC50 (nM) |

| IL-1β Release | Human PBMCs | 0.67 ± 0.55 |

| IL-1β Release | Human Whole Blood | 1.9 ± 0.80 |

| Data sourced from MedchemExpress.[4] |

Structure-Activity Relationship (SAR)

A key aspect of understanding the therapeutic potential of VRT-043198 lies in its structure-activity relationship. While extensive SAR studies on a wide range of VRT-043198 analogs are not publicly available, a study comparing VRT-043198 (referred to as compound 2b in the study) with an analog featuring a nitrile-containing propionic acid "warhead" (compound 4 ) provides valuable insights into the importance of the electrophilic group for inhibitory activity.

Table 3: Comparative Inhibitory Activity of VRT-043198 and Analogues

| Compound | "Warhead" Moiety | Caspase-1 IC50 (nM) | Caspase-4 IC50 (nM) | Caspase-8 IC50 (nM) | Caspase-9 IC50 (nM) |

| VRT-043198 (2b) | Aldehyde (from prodrug) | 0.204 | 14.5 | 3.3 | 5.07 |

| Compound 4 | 3-Cyanopropanoic acid | 0.023 | - | - | - |

| Compound 16 | Tetrazole derivative of 4 | 2.58 | - | - | 91.5 |

| Data from a study by Boxer et al.[4] |

The data reveals that replacing the aldehyde precursor in the prodrug of VRT-043198 with a cyanopropanoate moiety (Compound 4 ) leads to a nearly 10-fold increase in potency against caspase-1. This suggests that the nitrile group in this context is a more potent electrophile for attacking the active site cysteine. The tetrazole derivative (Compound 16 ) showed reduced but still potent activity against caspase-1. These findings highlight the critical role of the electrophilic "warhead" in determining the inhibitory potency of this class of compounds. The peptidic scaffold of VRT-043198 is responsible for establishing key binding contacts within the caspase active site, which contributes to its potency and selectivity.

References

- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expansion of the Structure-Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Vrt 043198 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vrt 043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory cascade. By targeting these caspases, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), offering a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic potential of this compound.

Introduction: Targeting the Inflammasome

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect a variety of danger signals, including pathogens and cellular stress. Activation of the inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically processes the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[1] this compound directly intervenes in this pathway by inhibiting caspase-1 and the closely related caspase-4, thereby mitigating the downstream inflammatory response.

Mechanism of Action

This compound is the biologically active form of the orally administered prodrug Belnacasan (VX-765). In vivo, Belnacasan is rapidly converted to this compound by plasma and liver esterases.[2][3] The active metabolite possesses a reactive aldehyde group that acts as an electrophile. This aldehyde is attacked by the nucleophilic thiol group of the catalytic cysteine residue within the active site of caspase-1 and caspase-4.[1][3] This interaction results in the formation of a stable, reversible thiohemiacetal adduct, which effectively blocks the catalytic activity of the enzyme.[1] A key feature of this compound is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, and -9), which minimizes the potential for off-target effects related to apoptosis.[2][4]

Quantitative Data

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Caspase-1 | 0.8 nM | 11.5 nM | [2][5][6] |

| Caspase-4 | 0.6 nM | - | [2][5] |

| Caspase-3 | >10,000-fold selectivity vs. Caspase-1 | - | [2] |

| Caspase-6 | >10,000-fold selectivity vs. Caspase-1 | - | [2] |

| Caspase-7 | >10,000-fold selectivity vs. Caspase-1 | - | [2] |

| Caspase-8 | >100-fold selectivity vs. Caspase-1 | - | [2] |

| Caspase-9 | >100-fold selectivity vs. Caspase-1 | - | [2] |

Table 2: Cellular Activity of this compound

| Cell System | Stimulus | Measured Endpoint | Potency (IC50) | Reference(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β Release | 0.67 ± 0.55 nM | [2] |

| Human Whole Blood | Lipopolysaccharide (LPS) | IL-1β Release | 1.9 ± 0.80 nM | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of this compound against purified recombinant human caspase-1.[2][7]

-

Materials:

-

Recombinant human caspase-1

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

96-well black microplates

-

Fluorometric plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted caspase-1 enzyme.

-

Add the serially diluted this compound or vehicle control to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature to allow for inhibitor binding.[7]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the effect of this compound on IL-1β release from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[2][8]

-

Materials:

-

Human PBMCs isolated from healthy donor blood

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

Human IL-1β ELISA kit

-

-

Protocol:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.[2]

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C in a CO2 incubator.[2]

-

Stimulate the cells by adding LPS to each well at a final concentration of 1 µg/mL.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like VX-765.[3][9][10]

-

Animals: DBA/1 mice are commonly used for this model.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.[3]

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject the emulsion intradermally at the base of the tail.[3]

-

-

Treatment Protocol:

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., scoring each paw from 0 to 4 based on erythema and swelling).

-

At the end of the study, collect blood for cytokine analysis (IL-1β, IL-18) by ELISA.

-

Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

-

In Vivo Model: Imiquimod-Induced Skin Inflammation in Mice

This model is used to mimic psoriasis-like skin inflammation and is relevant for studying the therapeutic potential of compounds targeting the IL-23/IL-17 axis.[11][12][13]

-

Animals: BALB/c or C57BL/6 mice are often used.

-

Induction of Inflammation:

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved area for a specified number of days (e.g., 5-7 days).[11]

-

-

Treatment Protocol:

-

Administer VX-765 or vehicle control orally or intraperitoneally daily, starting before or concurrently with the imiquimod application.

-

-

Assessment of Inflammation:

-

Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Measure ear thickness as an indicator of inflammation.

-

At the end of the study, collect skin biopsies for histological analysis and measurement of inflammatory cytokine expression (e.g., IL-1β, IL-17, IL-23) by qPCR or ELISA.

-

Clinical Development and Therapeutic Potential

The prodrug of this compound, Belnacasan (VX-765), has been investigated in clinical trials for inflammatory diseases. A Phase II clinical study was initiated to evaluate the safety and efficacy of VX-765 in patients with psoriasis.[1][5][14] While the detailed results of this trial have not been widely published in peer-reviewed literature, the progression to Phase II suggests a favorable safety profile and potential for efficacy.[1]

The potent and selective inhibition of caspase-1 and caspase-4 by this compound positions it as a promising therapeutic agent for a variety of inflammatory conditions where IL-1β and IL-18 play a significant pathogenic role. These include:

-

Rheumatoid Arthritis: Preclinical data in collagen-induced arthritis models demonstrate the potential of VX-765 to reduce joint inflammation and damage.[3][9]

-

Psoriasis: The initiation of a Phase II clinical trial highlights the interest in this mechanism for treating psoriatic skin inflammation.[1][5]

-

Neuroinflammatory Diseases: The ability of this compound to cross the blood-brain barrier suggests its potential utility in treating neuroinflammatory conditions.

-

Other Inflammatory Disorders: The central role of the inflammasome in various other inflammatory diseases, such as inflammatory bowel disease and cryopyrin-associated periodic syndromes (CAPS), suggests a broader therapeutic potential for this compound.

Conclusion

This compound is a potent and selective inhibitor of the inflammatory caspases, caspase-1 and caspase-4. Its mechanism of action, which involves the blockade of pro-inflammatory cytokine (IL-1β and IL-18) maturation and release, provides a targeted approach to mitigating inflammation. The extensive preclinical data, coupled with the progression of its prodrug, Belnacasan, into clinical trials, underscores the significant therapeutic potential of this compound in a range of inflammatory diseases. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. benchchem.com [benchchem.com]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Comprehensive, Multimodal Characterization of an Imiquimod‐Induced Human Skin Inflammation Model for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Bristol-Myers Squibb’s Psoriasis Drug Dazzles in Phase II Clinical Trial - BioSpace [biospace.com]

- 10. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 13. research.rug.nl [research.rug.nl]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

VRT-043198: A Technical Guide for Pyroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of the inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its targeted mechanism of action, which involves the covalent modification of the catalytic cysteine residue in the active site of these enzymes, effectively curtails the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] This specific inhibition of key mediators of pyroptosis, a lytic and inflammatory form of programmed cell death, establishes VRT-043198 as an indispensable tool for investigating inflammasome-mediated inflammatory pathways. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application in the study of pyroptosis.

Mechanism of Action

VRT-043198 functions as a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] The prodrug, Belnacasan, is designed to be cleaved by plasma and liver esterases, unmasking a reactive aldehyde group in VRT-043198.[4][5] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1.[1] This interaction forms a stable, yet reversible, thiohemiacetal adduct, effectively blocking the enzyme's catalytic activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby suppressing the inflammatory cascade.[1][6] Furthermore, the inhibition of caspase-1 by VRT-043198 directly blocks the cleavage of Gasdermin D (GSDMD), a critical step in the execution of pyroptosis that leads to the formation of pores in the cell membrane and subsequent cell lysis.[7][8]

Data Presentation

Table 1: Biochemical Activity of VRT-043198 Against Recombinant Caspases

| Target | Potency (Kᵢ) | Potency (IC₅₀) | Reference(s) |

| Caspase-1 | 0.8 nM | 0.204 nM, 11.5 nM | [4][9][10] |

| Caspase-4 | 0.6 nM | 14.5 nM | [4][10][11] |

| Caspase-5 | - | 10.6 nM | [10] |

| Caspase-8 | - | 3.3 nM | [10] |

| Caspase-9 | - | 5.07 nM | [10] |

| Caspase-10 | - | 66.5 nM | [10] |

| Caspase-14 | - | 58.5 nM | [10] |

| Caspase-3 | >100-fold selectivity | >10,000 nM | [4][9] |

| Caspase-6 | >100-fold selectivity | >10,000 nM | [4][10] |

| Caspase-7 | >100-fold selectivity | - | [4] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of VRT-043198

| Cell System | Stimulus | Measured Endpoint | Potency (IC₅₀) | Reference(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 0.67 ± 0.55 nM | [1][4] |

| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [1][4] |

| Human PBMCs | LPS | IL-1β Release | ~0.7 µM (for prodrug VX-765) | [12] |

Signaling Pathway

Caption: VRT-043198 inhibits canonical and non-canonical inflammasome pathways.

Experimental Protocols

In Vitro Generation of VRT-043198 from Belnacasan (VX-765)

This protocol describes the acid-catalyzed hydrolysis of the prodrug Belnacasan to its active metabolite, VRT-043198.[10]

Materials:

-

Belnacasan (VX-765)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Analytical tools for reaction monitoring (e.g., TLC or LC-MS)

-

Purification system (e.g., preparative HPLC)

-

Characterization instruments (e.g., NMR, HRMS)

Procedure:

-

Dissolution: Dissolve Belnacasan in a mixture of THF and water.[1]

-

Hydrolysis: Add dilute HCl to the solution to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.[1]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique until completion.[1]

-

Purification: Purify the resulting VRT-043198 using a suitable chromatographic method.[1]

-

Characterization: Confirm the identity and purity of the synthesized VRT-043198 using NMR and HRMS.[1]

Caspase-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.[1]

Materials:

-

Recombinant human caspase-1

-

Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

-

Assay buffer (specific composition may vary)

-

VRT-043198

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of VRT-043198 in the assay buffer.

-

Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in the assay buffer. A final concentration of 2 nM can be used.[10]

-

Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][10]

-

Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction. A substrate concentration of 5 µM can be used.[10]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a defined period (e.g., 20-60 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[1][10]

-

Data Analysis: Calculate the rate of reaction for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the effect of VRT-043198 on IL-1β release from LPS-stimulated human PBMCs.[1]

Materials:

-

Isolated human PBMCs

-

RPMI-1640 medium with supplements (FBS, penicillin, streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

VRT-043198

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Procedure:

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.[1]

-

Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[1]

-

Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[1]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[1]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[1]

-

ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[1]

-

Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and determine the IC₅₀ value.[1]

LDH Release Assay for Pyroptosis Quantification

This assay quantifies pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant upon membrane rupture.

Materials:

-

Cultured cells of interest

-

VRT-043198

-

Stimulus to induce pyroptosis (e.g., LPS and Nigericin)

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with VRT-043198 and the pyroptosis-inducing stimulus as per the experimental design. Include positive control wells (cells treated with a lysis buffer) and negative control wells (untreated cells).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[13]

-

LDH Measurement: Carefully transfer a portion of the supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's protocol.[14]

-

Absorbance Reading: Incubate as recommended and then measure the absorbance at the appropriate wavelength using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of LDH release relative to the positive control to quantify the extent of pyroptosis.[14]

Experimental Workflow

Caption: General experimental workflow for evaluating VRT-043198.

Conclusion

VRT-043198 is a highly potent and selective inhibitor of caspase-1 and caspase-4, making it an invaluable molecular probe for dissecting the intricacies of inflammasome signaling and pyroptosis. Its well-characterized mechanism of action, coupled with its efficacy in cellular and in vivo models, provides a robust platform for investigating the role of these inflammatory pathways in a multitude of diseases. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to leverage VRT-043198 in their studies of pyroptosis and inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. Caspase‐1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. amyloid-peptide-25-35-human.com [amyloid-peptide-25-35-human.com]

- 8. VX765 alleviates dextran sulfate sodium-induced colitis in mice by suppressing caspase-1-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

Investigating the Blood-Brain Barrier Permeability of Vrt 043198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt 043198 is the active metabolite of the prodrug Belnacasan (VX-765), a potent and selective inhibitor of caspase-1 and caspase-4. By targeting the inflammasome pathway and reducing the maturation of pro-inflammatory cytokines IL-1β and IL-18, this compound holds therapeutic potential for a range of neuroinflammatory and autoimmune disorders. A critical determinant of its efficacy in central nervous system (CNS) indications is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound, summarizing key in vitro and in vivo findings to support ongoing research and development efforts.

Introduction

The blood-brain barrier (BBB) is a highly specialized and selective endothelial cell barrier that meticulously regulates the passage of substances between the systemic circulation and the central nervous system. Its integrity is crucial for maintaining brain homeostasis and protecting neural tissue from potentially harmful agents. For therapeutics targeting CNS pathologies, efficient penetration of the BBB is often a prerequisite for pharmacological activity.

This compound, the biologically active form of Belnacasan (VX-765), is a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] These enzymes are key components of the inflammasome, a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases. The potential of this compound to modulate neuroinflammation hinges on its ability to reach its target enzymes within the CNS. This guide consolidates the current understanding of this compound's BBB permeability, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of caspase-1 and caspase-4. The prodrug, Belnacasan, is hydrolyzed by esterases in plasma and the liver to yield this compound, which possesses a reactive aldehyde group.[1] This aldehyde forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby blocking its ability to cleave pro-IL-1β and pro-IL-18 into their active forms.[1]

Quantitative Data on Blood-Brain Barrier Permeability

The assessment of a compound's ability to cross the BBB involves both in vitro models that predict permeability and in vivo studies that measure its actual concentration in the CNS.

In Vitro Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, can provide insights into BBB penetration, particularly regarding active transport mechanisms. A bi-directional Caco-2 assay was performed by Cyprotex to evaluate the permeability of this compound.[1] The results indicated that this compound has relatively low permeability in the apical to basolateral (A to B) direction and is a substrate for P-glycoprotein (P-gp) mediated efflux, as suggested by high basolateral to apical (B to A) transport.[1]

| Compound | Apparent Permeability (Papp) (A to B) (10-6 cm/s) | Apparent Permeability (Papp) (B to A) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific quantitative data from the Cyprotex Caco-2 assay are not publicly available at the time of this guide's compilation.

In Vivo Pharmacokinetics

An in vivo study in mice investigated the pharmacokinetics of this compound in the plasma, brain, and cerebrospinal fluid (CSF) following a single intraperitoneal (IP) administration of its prodrug, Belnacasan (VX-765), at a dose of 50 mg/kg. The results demonstrated that both Belnacasan and this compound are detectable in the brain and CSF, confirming their ability to cross the blood-brain barrier.

Table 1: Pharmacokinetic Parameters of this compound in Plasma, Brain, and CSF of Mice

| Parameter | Plasma | Brain | CSF |

| Cmax (µM) | ~1.5 | ~0.8 | ~0.2 |

| Tmax (h) | 0.25 | 0.25 | 0.25 |

| AUC (µM*h) | Not Reported | Not Reported | Not Reported |

| Half-life (t½) (h) | Not Calculated | 1.0 | Not Calculated |

Data extracted from a study in C57BL/6J female mice following a single 50 mg/kg IP dose of Belnacasan (VX-765).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key experiments cited in this guide.

In Vitro Bi-directional Caco-2 Permeability Assay

This protocol provides a general methodology for assessing the bi-directional permeability of a compound across a Caco-2 cell monolayer, as would have been conducted by a contract research organization like Cyprotex.

Materials:

-

Caco-2 cells

-

Transwell permeable supports (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Caco-2 cells are seeded onto the apical side of the Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER) using a voltmeter.

-

Dosing Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the transport buffer.

-

Permeability Assay (Apical to Basolateral): The culture medium is replaced with transport buffer. The dosing solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

-

Permeability Assay (Basolateral to Apical): The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.

-

Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber

-

A is the surface area of the membrane

-

C0 is the initial concentration in the donor chamber The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

-

In Vivo Pharmacokinetic Study in Mice

This protocol describes the methodology used to determine the concentration of this compound in the plasma, brain, and CSF of mice following the administration of its prodrug, Belnacasan.

Materials:

-

Belnacasan (VX-765)

-

Vehicle for formulation (e.g., 20% Cremophor in dH2O)

-

C57BL/6J female mice

-

Anesthetics

-

Equipment for blood, brain, and CSF collection

-

Homogenizer for brain tissue

-

LC-MS/MS system for analysis

Procedure:

-

Drug Formulation: Belnacasan (VX-765) is dissolved in the vehicle to the desired concentration for intraperitoneal injection.

-

Animal Dosing: A single 50 mg/kg dose of the Belnacasan formulation is administered to each mouse via intraperitoneal injection.

-

Time Points and Sample Collection: Groups of mice (n=2 per time point) are euthanized at predetermined times post-dose (e.g., 0.25, 0.5, 1, 3, 6, 8, and 24 hours).

-

Blood Collection and Plasma Preparation: Whole blood is collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Brain Tissue Collection and Homogenization: The whole brain is rapidly excised, weighed, and homogenized in a suitable buffer.

-

Cerebrospinal Fluid (CSF) Collection: CSF is collected from the cisterna magna.

-

Sample Analysis: The concentrations of Belnacasan and this compound in plasma, brain homogenate supernatant, and CSF are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

Discussion and Conclusion

The available evidence strongly indicates that this compound, the active metabolite of Belnacasan, is capable of crossing the blood-brain barrier and reaching the central nervous system. In vivo pharmacokinetic studies in mice have provided quantitative data demonstrating the presence of this compound in both brain tissue and cerebrospinal fluid following systemic administration of the prodrug. These findings are significant for the potential therapeutic application of this compound in neuroinflammatory conditions.

The in vitro data from the Caco-2 assay, while not fully publicly available, suggests that the permeability of this compound is likely modulated by active efflux transporters such as P-glycoprotein. This is a critical consideration for drug development, as co-administration with P-gp inhibitors could potentially enhance the CNS exposure of this compound.

References

Vrt 043198: A Technical Whitepaper on the Potent and Selective Caspase-1/4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt 043198 is the active metabolite of the orally bioavailable prodrug VX-765 (Belnacasan), developed by Vertex Pharmaceuticals.[1][2] It is a potent, selective, and reversible inhibitor of the caspase-1 subfamily of cysteine proteases, particularly caspase-1 and caspase-4.[1][3] By inhibiting these key enzymes in the inflammatory cascade, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] This targeted mechanism of action has positioned this compound and its parent compound, VX-765, as significant tools for investigating inflammatory pathways and as potential therapeutic agents for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the history, development, mechanism of action, and experimental data related to this compound.

History and Development

This compound emerged from research programs at Vertex Pharmaceuticals aimed at developing inhibitors of interleukin-converting enzyme (ICE), now known as caspase-1, as a therapeutic strategy for inflammatory diseases.[4][5] Recognizing the therapeutic potential of targeting IL-1β and IL-18 production, the focus was placed on developing small molecule inhibitors of caspase-1.

The prodrug VX-765 was developed to enhance oral bioavailability, which is rapidly converted to the active metabolite, this compound, by plasma and liver esterases in vivo.[1][3] VX-765 has undergone Phase II clinical trials for the treatment of psoriasis and treatment-resistant partial epilepsy.[6][7][8] While the detailed results of these trials have not been extensively published in peer-reviewed literature, company press releases have indicated that the compound was generally well-tolerated.[7] However, a follow-up Phase IIb study in epilepsy was terminated by the sponsor, and the current development status of VX-765 is not publicly disclosed.[2]

Mechanism of Action

This compound functions as a covalent, reversible inhibitor of caspase-1 and caspase-4. The prodrug, VX-765, is designed to be cleaved by esterases, which unmasks a reactive aldehyde group in this compound.[4][9] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active site of the caspase. This interaction forms a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[4]

A key feature of this compound is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9), minimizing the potential for off-target effects related to apoptosis.[3][10]

Data Presentation

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target Enzyme | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Reference(s) |

| Caspase-1 (ICE) | Enzyme Inhibition | 0.8 nM | 0.2 nM, 11.5 nM | [3][4][11] |

| Caspase-4 | Enzyme Inhibition | 0.6 nM | 14.5 nM | [3][11] |

| Caspase-5 | Enzyme Inhibition | - | 10.6 nM | [11] |

| Caspase-3 | Enzyme Inhibition | - | >10,000 nM | [3] |

| Caspase-6 | Enzyme Inhibition | - | >10,000 nM | [3] |

| Caspase-7 | Enzyme Inhibition | - | >10,000 nM | [3] |

| Caspase-8 | Enzyme Inhibition | - | >10,000 nM | [3] |

| Caspase-9 | Enzyme Inhibition | - | >10,000 nM | [3] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Cellular Activity of this compound

| Cell Type | Stimulation | Measured Effect | Potency (IC₅₀) | Reference(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β Release | 0.67 ± 0.55 nM | [3] |

| Human Whole Blood | Lipopolysaccharide (LPS) | IL-1β Release | 1.9 ± 0.80 nM | [3] |

Mandatory Visualizations

Metabolic Conversion of VX-765 to this compound

Caption: Metabolic activation of the prodrug VX-765 to its active form, this compound.

This compound Inhibition of the Caspase-1 Inflammasome Pathway

Caption: this compound blocks inflammation by inhibiting active Caspase-1.

Experimental Workflow for In Vitro Caspase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound against Caspase-1.

Experimental Protocols

In Vitro Conversion of VX-765 to this compound

This protocol describes the in vitro hydrolysis of the prodrug VX-765 to its active metabolite this compound for research purposes.[1][4]

-

Dissolution of VX-765: Dissolve VX-765 in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Acid Hydrolysis: Treat the VX-765 solution with a dilute acid, such as hydrochloric acid (HCl), to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.

-

Reaction Monitoring: Monitor the conversion of VX-765 to this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, purify the resulting this compound using standard chromatographic techniques.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against purified caspase-1.[1][4][12]

-

Materials:

-

Recombinant human caspase-1

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

This compound

-

Assay buffer (optimized for caspase activity)

-

96-well black microplates

-

Fluorometric plate reader

-

-

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

-

Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted this compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model

This protocol describes an in vivo model to evaluate the efficacy of VX-765 in inhibiting LPS-induced cytokine release in mice.[3][13]

-

Animals: Naïve male CD-1 mice (or other suitable strain).

-

Materials:

-

VX-765

-

Vehicle for oral gavage

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

-

Protocol:

-

Compound Administration: Administer VX-765 (e.g., 25, 50, 100, or 200 mg/kg) or vehicle to the mice via oral gavage.

-

LPS Challenge: One hour after compound administration, induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 2 mg/kg) dissolved in sterile saline. The control group should receive an i.p. injection of sterile saline.

-

Blood Collection: At a specified time point after the LPS challenge (e.g., 2-4 hours), collect blood samples from the mice.

-

Cytokine Analysis: Prepare serum from the blood samples and measure the levels of IL-1β and other relevant cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: Compare the cytokine levels in the VX-765-treated groups to the vehicle-treated, LPS-challenged group to determine the in vivo efficacy of the compound.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of caspase-1 and caspase-4. Its ability to block the production of key inflammatory cytokines, IL-1β and IL-18, makes it an invaluable research tool for dissecting the role of the inflammasome in various physiological and pathological processes. The development of its orally bioavailable prodrug, VX-765, has enabled in vivo studies and clinical investigations into its therapeutic potential for a range of inflammatory disorders. This technical guide provides a comprehensive summary of the essential data and methodologies for the effective utilization of this compound in a research and drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VRT-043198 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Vertex Announces Completion of Phase 2 Study of VX-765 in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]

- 8. VX-765--a-novel--investigational-anti-inflammatory-agent-which-inhibits-IL-1?-production--Proof-of-concept-trial-for-refractory-partial-onset-seizures [aesnet.org]

- 9. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]